molecular formula C17H15BrN2O B14644856 (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one CAS No. 55384-43-5

(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one

Cat. No.: B14644856
CAS No.: 55384-43-5
M. Wt: 343.2 g/mol
InChI Key: NBAJSVVMPUMOPL-UHFFFAOYSA-N
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Description

(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one is a synthetic organic compound with a unique structure that includes a bromine atom, a phenyl group, and a tetrahydrobenzodiazoninone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the tetrahydrobenzodiazoninone core, followed by bromination and phenylation reactions to introduce the bromine and phenyl groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar structural motif but different functional groups.

    (3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another related compound with a similar backbone but distinct chemical properties.

Uniqueness

(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one is unique due to its specific combination of a bromine atom, phenyl group, and tetrahydrobenzodiazoninone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

55384-43-5

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

9-bromo-7-phenyl-1,3,4,5-tetrahydro-1,6-benzodiazonin-2-one

InChI

InChI=1S/C17H15BrN2O/c18-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21)

InChI Key

NBAJSVVMPUMOPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=C(C=C2)Br)C(=NC1)C3=CC=CC=C3

Origin of Product

United States

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